N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-22-17-11-10-16(12-18(17)26-14-20(2,3)19(22)23)21-27(24,25)13-15-8-6-5-7-9-15/h5-12,21H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQCGCAARFBMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a benzo[b][1,4]oxazepine core which is known for its pharmacological properties. The presence of a sulfonamide group enhances its solubility and bioavailability.
Research indicates that this compound may act as an inhibitor of specific kinases involved in inflammatory pathways. For instance, it has been noted to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in necroptosis and inflammation. The inhibition of RIPK1 can potentially provide therapeutic benefits in conditions characterized by excessive inflammation.
2. Pharmacological Studies
A significant study reported that modifications to the oxazepine structure resulted in compounds with potent activity against RIPK1. The compound showed an IC50 value of approximately 1.0 nM for RIPK1 binding, demonstrating its high potency in inhibiting this target .
3. Therapeutic Applications
The potential therapeutic applications include treatment for chronic immune inflammatory disorders such as ulcerative colitis and psoriasis. Clinical trials are currently underway to evaluate the efficacy of related compounds in these conditions .
Case Study 1: Inhibition of RIPK1
In a preclinical model, the compound demonstrated significant suppression of necroptotic cell death in both mouse and human cells. This suggests its potential as a therapeutic agent in diseases where necroptosis contributes to pathology .
Case Study 2: Clinical Trials
Currently, derivatives of this compound are being tested in phase II clinical trials for patients with chronic inflammatory conditions. The outcomes of these trials will provide further insights into the clinical utility of this compound .
Data Tables
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Core Structure: The benzo[b] vs. The benzo[b] system positions the sulfonamide group closer to the ethyl-dimethyl substituents, which may enhance steric hindrance compared to benzo[e] analogs .
Substituent Effects :
- Position 1 : Bulky groups (e.g., isopropyl in 25 , 26 ) correlate with higher yields (87–88%), likely due to improved reaction kinetics or reduced side reactions. The target compound’s 5-ethyl-3,3-dimethyl groups may similarly stabilize intermediates during synthesis.
- Sulfonamide Linker : The target’s phenylmethanesulfonamide introduces a larger hydrophobic moiety compared to methanesulfonamide in analogs, which could influence solubility and membrane permeability .
Yield Trends : Smaller substituents (e.g., oxetan-3-yl in 13 ) result in lower yields (20%), suggesting steric or electronic challenges during coupling or cyclization steps.
Research Implications and Limitations
The synthesis and characterization methods described in (e.g., NMR, MS) are critical for verifying the target compound’s structure. However, the absence of explicit data for the benzo[b] analog limits direct comparisons. Future studies should prioritize:
- Synthetic Optimization : Testing the general procedures (e.g., Program D) with boronic acids or coupling reagents tailored to the benzo[b] scaffold.
- Crystallographic Analysis : Employing software like SHELXL () to resolve the target’s 3D structure and compare it with benzo[e] analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of this compound, and how can purity be ensured?
- Methodology : Synthesis involves multi-step organic reactions, typically starting with cyclization to form the tetrahydrobenzo[b][1,4]oxazepine core, followed by sulfonamide coupling. Key steps include:
- Cyclization : Use precursors like substituted benzoxazepines under reflux conditions with catalysts (e.g., p-toluenesulfonic acid) .
- Sulfonamide Coupling : React the core with 1-phenylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography is critical for isolating the final product. Purity (>95%) is confirmed via NMR (¹H/¹³C) and mass spectrometry (HRMS) .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodology :
- Spectroscopic Analysis :
- NMR : ¹H NMR identifies proton environments (e.g., ethyl group at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–8.0 ppm). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm and sulfonamide (SO₂) groups .
- FT-IR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (C=O) verify functional groups .
- Mass Spectrometry : HRMS matches the molecular ion [M+H]+ to the theoretical molecular weight (e.g., ~420–450 g/mol) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?
- Methodology :
- Solubility : Test in solvents like DMSO, ethanol, and aqueous buffers (pH 7.4) using UV-Vis spectrophotometry. Similar sulfonamides show moderate solubility in DMSO (>10 mg/mL) but poor aqueous solubility .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 1–4 weeks). Monitor degradation via HPLC. Oxazepine derivatives are sensitive to hydrolysis; storage at –20°C under inert atmosphere is recommended .
Advanced Research Questions
Q. How can researchers design assays to investigate its enzyme inhibition mechanisms?
- Methodology :
- Target Selection : Prioritize enzymes linked to the sulfonamide class (e.g., carbonic anhydrase, tyrosine kinases). Molecular docking (AutoDock Vina) predicts binding affinity to active sites .
- Kinetic Assays : Use fluorometric or colorimetric assays (e.g., stopped-flow spectroscopy) to measure IC₅₀ values. For example:
- Carbonic Anhydrase : Monitor CO₂ hydration rates with phenol red indicator .
- Kinase Inhibition : ATPase-Glo™ assay quantifies ATP consumption in kinase reactions .
- Data Validation : Compare results with positive controls (e.g., acetazolamide for carbonic anhydrase) .
Q. How should contradictory biological activity data across studies be resolved?
- Methodology :
- Meta-Analysis : Systematically review assay conditions (e.g., pH, buffer composition, enzyme source). For example, variations in IC₅₀ may arise from differences in recombinant vs. native enzymes .
- Orthogonal Assays : Confirm activity using alternate methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .
- Computational Modeling : MD simulations (AMBER/CHARMM) identify conformational changes in the enzyme-compound complex that affect activity .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodology :
- DoE (Design of Experiments) : Apply factorial design (e.g., Taguchi method) to test variables like temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol%). Response surface models predict optimal conditions .
- Continuous Flow Chemistry : Reduces side reactions and improves heat transfer vs. batch synthesis. For example, microreactors achieve >80% yield in sulfonamide coupling .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FT-IR probes to monitor reaction progress in real time .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., ethyl → isopropyl, phenyl → chlorophenyl) and compare bioactivity .
- QSAR Modeling : Train models (e.g., CoMFA, Random Forest) on datasets of IC₅₀ values and molecular descriptors (logP, polar surface area) .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., SYK kinase) to resolve binding modes (PDB deposition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
